2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as CPYEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPYEA is a synthetic compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing pyrimidine derivatives, including compounds similar to 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, to explore their potential biological activities. The synthesis processes often involve complex reactions that yield a variety of pyrimidine-based compounds, demonstrating the chemical versatility and potential for further functionalization of such molecules (Devi & Awasthi, 2022).
Biological Evaluation and Potential Applications
Antimicrobial Activity : Some studies have synthesized pyrimidine and oxazinone derivatives to evaluate their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound structurally related to the one , has been synthesized and studied for its role as an insect growth regulator. The study indicates its effectiveness against Galleria mellonella, suggesting its potential as a juvenile hormone mimic and insect growth regulator (Devi & Awasthi, 2022).
Molecular Docking and Computational Studies : Computational analyses, including density functional theory (DFT) and molecular docking studies, have been applied to evaluate the biological potential and molecular interactions of pyrimidine derivatives. These studies provide insights into the compounds' interactions with biological targets and their reactivity, further supporting their potential biological applications (Fahim et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNUIWPXIKLNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=CN=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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